1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine
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Overview
Description
1-(2-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 2-fluorobenzyl group and a 4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine typically involves the following steps:
Nucleophilic Substitution: The reaction between piperazine and 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form 1-(2-fluorobenzyl)piperazine.
N-Alkylation: The subsequent reaction of 1-(2-fluorobenzyl)piperazine with 4-nitrobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, solvent, and concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction of Nitro Group: 1-(2-Fluorobenzyl)-4-(4-aminobenzyl)piperazine.
Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: Used as a probe to study receptor-ligand interactions due to its structural features.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine exerts its effects depends on its interaction with specific molecular targets. The compound may interact with receptors or enzymes, leading to modulation of biological pathways. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-4-(4-nitrobenzyl)piperazine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-(2-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-18-4-2-1-3-16(18)14-21-11-9-20(10-12-21)13-15-5-7-17(8-6-15)22(23)24/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBZFGHODFUQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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